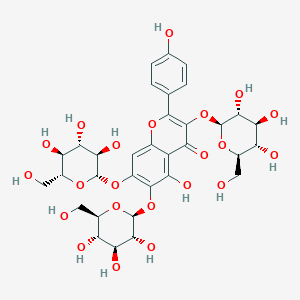

6-Hydroxykaempferol-3,6,7-triglucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxykaempferol-3,6,7-triglucoside is a bioactive flavonoid compound found in the petals of Carthamus tinctorius (safflower). This compound is known for its antioxidant properties and potential health benefits . It is a member of the flavonoid-7-O-glycosides class and has a molecular formula of C33H40O22 with a molecular weight of 788.66 g/mol .

Mécanisme D'action

Target of Action

The primary targets of 6-Hydroxykaempferol-3,6,7-triglucoside (HGG) are hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in the regulation of cellular responses to hypoxia and inflammation, respectively .

Mode of Action

HGG interacts with its targets, HIF-1α and NF-κB, by regulating their expressions at both transcriptome and protein levels . This interaction results in the mitigation of the inflammatory response .

Biochemical Pathways

The affected biochemical pathway is the HIF-1α/NF-κB signaling pathway . The downstream effects include the reversal of the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and the reduction of the release of IL-6 after oxygen-glucose deprivation followed by reoxygenation (OGD/R) .

Pharmacokinetics

It’s known that hgg is a bioactive compound found in safflower , suggesting it may be absorbed and metabolized in the body to exert its effects.

Result of Action

HGG significantly protects against OGD/R induced endothelial injury, and decreases apoptosis in human umbilical vein endothelial cells (HUVECs) . Moreover, HGG exhibits protective effects against phenylhydrazine (PHZ)-induced zebrafish thrombosis and improves blood circulation .

Action Environment

The in vitro and in vivo studies suggest that the compound’s action can be influenced by conditions of hypoxia and reoxygenation .

Analyse Biochimique

Biochemical Properties

6-Hydroxykaempferol-3,6,7-triglucoside can inhibit platelet aggregation induced by collagen . It also shows weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .

Cellular Effects

This compound has been shown to significantly protect endothelial injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R) in human umbilical vein endothelial cells (HUVECs) . It decreases HUVECs apoptosis by regulating expressions of hypoxia inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the enzyme . It is a competitive tyrosinase inhibitor with an IC50 value of 124 μM . It effectively inhibits the activity of the enzyme .

Temporal Effects in Laboratory Settings

The product is stable for two years when stored at the recommended temperature

Dosage Effects in Animal Models

The anti-thrombotic effect of this compound in vivo was evaluated using phenylhydrazine (PHZ)-induced zebrafish thrombosis model . It exhibited protective effects against PHZ-induced zebrafish thrombosis and improved blood circulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxykaempferol-3,6,7-triglucoside typically involves the extraction from natural sources such as safflower petals. The process includes drying the petals, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxykaempferol-3,6,7-triglucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various glycosides and oxidized derivatives, which can have different biological activities and properties .

Applications De Recherche Scientifique

6-Hydroxykaempferol-3,6,7-triglucoside has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.

Medicine: Research has shown potential therapeutic effects in cardiovascular diseases, including the inhibition of platelet aggregation and protection against endothelial injury

Industry: It is used in the development of health supplements and cosmetics due to its bioactive properties.

Comparaison Avec Des Composés Similaires

6-Hydroxykaempferol-3,6,7-triglucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. Similar compounds include:

- 6-Hydroxykaempferol-3-glucoside

- 6-Hydroxykaempferol-3,6-diglucoside

- 6-Hydroxykaempferol-3-rutinoside-6-glucoside

These compounds share similar flavonoid structures but differ in the number and position of glycoside groups, which can affect their biological activities and applications .

Activité Biologique

6-Hydroxykaempferol-3,6,7-triglucoside (HKTG) is a flavonoid glycoside derived from 6-hydroxykaempferol, known for its potential therapeutic properties. This article explores the biological activities of HKTG, emphasizing its effects on cellular mechanisms, antioxidant properties, and implications in various health conditions.

Chemical Structure and Properties

HKTG is characterized by the following chemical structure:

- Chemical Formula : C33H40O22

- Molecular Weight : 680.67 g/mol

This compound's structure consists of a kaempferol backbone with three glucoside moieties, which enhances its solubility and bioavailability compared to its aglycone form.

Antioxidant Activity

Numerous studies have reported the antioxidant properties of HKTG. The compound exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. For instance:

- CCK-8 Assay : In cancer cell lines such as A549 and U2OS, HKTG demonstrated a dose-dependent increase in cell viability, suggesting its role in promoting cell survival under oxidative stress conditions .

Anti-inflammatory Effects

HKTG has been shown to modulate inflammatory pathways. Research indicates that it can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in endothelial cells subjected to hypoxic conditions. This modulation occurs through the regulation of key transcription factors:

- Hypoxia-Inducible Factor 1-alpha (HIF-1α)

- Nuclear Factor Kappa B (NF-κB)

These findings suggest that HKTG may play a role in mitigating inflammation associated with cardiovascular diseases .

Cardiovascular Protection

In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that HKTG protects against oxygen-glucose deprivation/reoxygenation (OGD/R) injury. Key findings include:

- Cell Viability : HKTG treatment significantly improved cell viability post-OGD/R.

- Apoptosis Reduction : The compound decreased apoptosis rates by regulating apoptotic markers .

Moreover, in vivo studies using zebrafish models demonstrated that HKTG possesses anti-thrombotic properties, further supporting its potential use in cardiovascular therapies .

Summary of Biological Activities of HKTG

Case Study 1: Endothelial Injury Protection

A study investigated the effects of HKTG on endothelial injury induced by OGD/R. Results indicated that HKTG enhanced cell survival and reduced apoptosis through modulation of HIF-1α and NF-κB pathways. This suggests that HKTG could be beneficial in treating ischemic conditions related to cardiovascular diseases .

Case Study 2: Cancer Cell Viability

In another study focusing on cancer cell lines, HKTG was found to enhance cell viability significantly under oxidative stress conditions, indicating its potential as an adjunct therapy in cancer treatment by protecting normal cells while targeting cancerous ones .

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O22/c34-6-13-17(38)22(43)25(46)31(51-13)50-12-5-11-16(20(41)29(12)54-32-26(47)23(44)18(39)14(7-35)52-32)21(42)30(28(49-11)9-1-3-10(37)4-2-9)55-33-27(48)24(45)19(40)15(8-36)53-33/h1-5,13-15,17-19,22-27,31-41,43-48H,6-8H2/t13-,14-,15-,17-,18-,19-,22+,23+,24+,25-,26-,27-,31-,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKKAOXNQVUMQ-JRMHXNAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.